

Application Notes and Protocols for Mipomersen Administration in Mouse Models of Atherosclerosis

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Compound of Interest

Compound Name: *Mipomersen*

Cat. No.: *B10770913*

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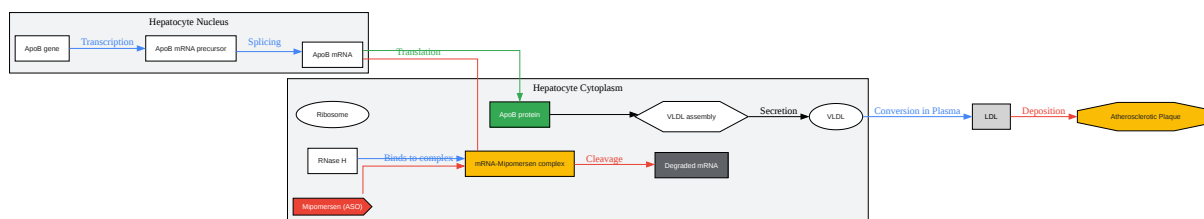
These application notes provide a comprehensive overview and detailed protocols for the administration of **Mipomersen**, an antisense oligonucleotide (ASO) targeting apolipoprotein B (ApoB), in mouse models of atherosclerosis. The following sections detail the mechanism of action, experimental protocols, and expected quantitative outcomes based on preclinical studies.

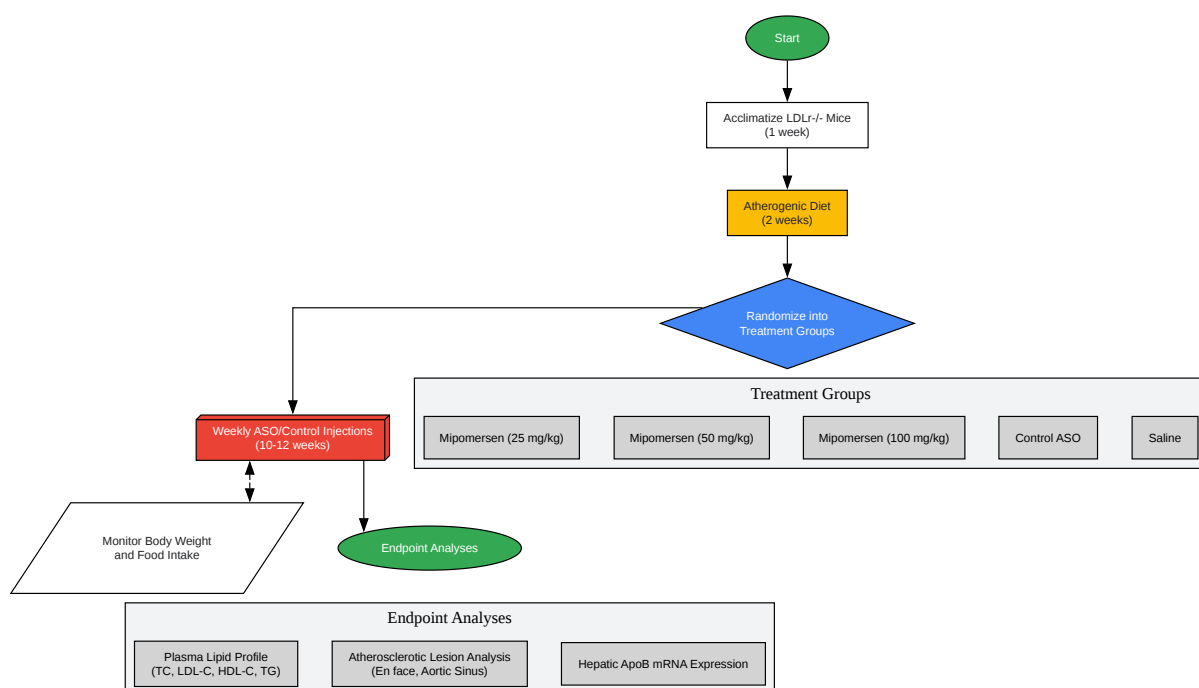
Introduction

Mipomersen is a second-generation ASO designed to inhibit the synthesis of ApoB-100, the primary structural protein of atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2] By binding to the mRNA of ApoB-100 in the liver, **Mipomersen** facilitates its degradation by RNase H, thereby reducing the translation of the ApoB-100 protein.[2] This leads to a decrease in the secretion of VLDL and LDL particles from the liver, resulting in lower plasma levels of LDL cholesterol (LDL-C) and other atherogenic lipoproteins.[2][3] Preclinical studies in mouse models of atherosclerosis have demonstrated that this reduction in circulating atherogenic lipoproteins translates to a significant decrease in the development and progression of atherosclerotic plaques.[4][5]

Mechanism of Action

Mipomersen's mechanism of action is a targeted, RNA-based intervention. The ASO is a synthetic strand of nucleic acids complementary to a specific sequence of the human and murine ApoB mRNA.^[4] Once administered, **Mipomersen** distributes to the liver, where it hybridizes with the ApoB mRNA. This RNA-DNA heteroduplex is recognized and cleaved by the enzyme RNase H, an endogenous nuclease. The degradation of the ApoB mRNA prevents it from being translated into the ApoB protein by the ribosome, thus inhibiting the assembly and secretion of VLDL and subsequently LDL particles.





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